
2,6-Dimethylpyridin-3-ylboronsäure
Übersicht
Beschreibung
2,6-Dimethylpyridin-3-ylboronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is widely used in scientific research due to its unique properties and versatility in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
- Description : 2,6-Dimethylpyridin-3-ylboronic acid serves as a key reagent in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds.
- Applications : This reaction is widely used for synthesizing biaryl compounds, pharmaceuticals, and advanced materials .
Medicinal Chemistry
Development of Boron-Containing Drugs
- Mechanism : The compound's boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it valuable in drug design.
- Targeted Therapies : Research indicates that derivatives of this compound can serve as kinase inhibitors, targeting enzymes involved in cancer cell proliferation.
Biochemical Research
Enzyme Inhibition Studies
- Biological Activity : The compound has been investigated for its potential to inhibit various enzymes, including proteases, which are crucial in many biological processes.
- Cellular Effects : Studies show that it can modulate cell signaling pathways and influence cellular metabolism, affecting glucose utilization and redox states .
Case Study 1: Inhibition of Lipid Biosynthesis
A study demonstrated that boronic acids could significantly reduce the expression of rate-limiting enzymes in lipid biosynthesis pathways at the mRNA level. This suggests potential applications in treating metabolic disorders.
Case Study 2: Antiviral Activity
Research indicated that derivatives of this compound exhibit antiviral properties against resistant strains of viruses such as HIV-1. Structural modifications involving this compound could lead to novel antiviral agents.
Case Study 3: Cytotoxicity Studies
Compounds derived from 2,6-Dimethylpyridin-3-ylboronic acid have displayed cytotoxic effects against various cancer cell lines while showing minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies.
Summary of Biological Activities
Activity Type | Description |
---|---|
Inhibition of Lipid Biosynthesis | Significant decrease in expression of lipid biosynthesis enzymes. |
Antiviral Activity | Potential against resistant strains like HIV-1. |
Cytotoxicity | Selective cytotoxic effects on cancer cells with minimal normal cell toxicity. |
Biochemische Analyse
Biochemical Properties
2,6-Dimethylpyridin-3-ylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . Additionally, 2,6-Dimethylpyridin-3-ylboronic acid can interact with enzymes such as cytochrome P450, affecting their catalytic activity and metabolic processes .
Cellular Effects
The effects of 2,6-Dimethylpyridin-3-ylboronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the metabolic landscape of cells, affecting glucose utilization and redox state . Furthermore, 2,6-Dimethylpyridin-3-ylboronic acid has been observed to impact the sensitivity of cancer cells to chemotherapeutic agents, highlighting its potential in cancer research .
Molecular Mechanism
At the molecular level, 2,6-Dimethylpyridin-3-ylboronic acid exerts its effects through various mechanisms. It can bind to biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound is involved in the inhibition of uridine monophosphate synthase, which plays a crucial role in pyrimidine synthesis . Additionally, 2,6-Dimethylpyridin-3-ylboronic acid participates in transmetalation processes during Suzuki-Miyaura coupling reactions, facilitating the transfer of organic groups from boron to palladium .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Dimethylpyridin-3-ylboronic acid in laboratory settings are critical factors influencing its effects over time. This compound is known to be stable under specific storage conditions, such as being kept in an inert atmosphere and stored at low temperatures . Long-term studies have shown that 2,6-Dimethylpyridin-3-ylboronic acid can maintain its activity and function over extended periods, making it suitable for various biochemical experiments .
Dosage Effects in Animal Models
The effects of 2,6-Dimethylpyridin-3-ylboronic acid vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects on the organism.
Metabolic Pathways
2,6-Dimethylpyridin-3-ylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence phase I and phase II metabolic reactions, which are crucial for the biotransformation and elimination of xenobiotics . Understanding the metabolic pathways of 2,6-Dimethylpyridin-3-ylboronic acid is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of 2,6-Dimethylpyridin-3-ylboronic acid within cells and tissues are vital for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that 2,6-Dimethylpyridin-3-ylboronic acid can be efficiently transported across cellular membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of 2,6-Dimethylpyridin-3-ylboronic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
The synthesis of 2,6-Dimethylpyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative and a metal reagent such as lithium or magnesium, followed by the addition of a boron reagent like bis(pinacolato)diboron . Another method involves palladium-catalyzed cross-coupling reactions of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Analyse Chemischer Reaktionen
2,6-Dimethylpyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles under appropriate conditions.
Wirkmechanismus
The mechanism by which 2,6-Dimethylpyridin-3-ylboronic acid exerts its effects involves the formation of boron-carbon bonds through transmetalation with palladium complexes in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate, resulting in the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylpyridin-3-ylboronic acid can be compared with other pyridinylboronic acids such as 2,4-dimethylpyridin-3-ylboronic acid and 2,6-dimethoxypyridin-3-ylboronic acid. While these compounds share similar structural features, 2,6-Dimethylpyridin-3-ylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .
Biologische Aktivität
2,6-Dimethylpyridin-3-ylboronic acid is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
2,6-Dimethylpyridin-3-ylboronic acid is characterized by its boronic acid functional group attached to a pyridine ring with two methyl substituents. This structure imparts unique reactivity, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds.
Key Properties:
- Molecular Formula: C_9H_12BNO_2
- Molecular Weight: Approximately 150.97 g/mol
- Solubility: Soluble in polar solvents, facilitating its use in various biochemical assays.
The biological activity of 2,6-Dimethylpyridin-3-ylboronic acid primarily involves its ability to interact with biomolecules through reversible covalent bonding. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Mechanisms include:
- Enzyme Inhibition: It has been shown to inhibit uridine monophosphate synthase, crucial for pyrimidine nucleotide synthesis, thereby affecting cell proliferation.
- Cell Signaling Modulation: The compound influences metabolic pathways by altering glucose utilization and the redox state of cells.
3. Cellular Effects
Research indicates that 2,6-Dimethylpyridin-3-ylboronic acid can significantly impact various cellular processes:
- Gene Expression: It modulates the expression of genes involved in cell cycle regulation and apoptosis.
- Metabolic Alterations: The compound can affect the metabolic landscape of cells, leading to enhanced or reduced cellular functions depending on the context.
4.1 Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of boronic acids, including 2,6-Dimethylpyridin-3-ylboronic acid. Its derivatives have shown effectiveness against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
4.2 Cancer Therapy
The compound's ability to inhibit specific enzymes positions it as a candidate for cancer therapy. Its role in inhibiting uridine monophosphate synthase can be particularly beneficial in targeting rapidly dividing cancer cells .
5. Case Studies and Research Findings
A variety of studies have documented the biological activities of 2,6-Dimethylpyridin-3-ylboronic acid:
6.
The biological activity of 2,6-Dimethylpyridin-3-ylboronic acid underscores its significance in medicinal chemistry and biochemistry. Its ability to modulate enzyme activity and influence cellular processes opens avenues for therapeutic applications, particularly in antimicrobial and anticancer strategies. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.
Eigenschaften
IUPAC Name |
(2,6-dimethylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKXVIJOMDZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376733 | |
Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-55-9 | |
Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.